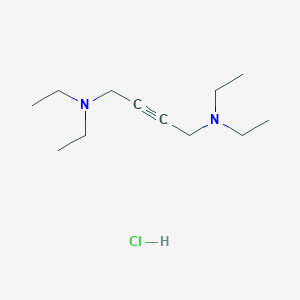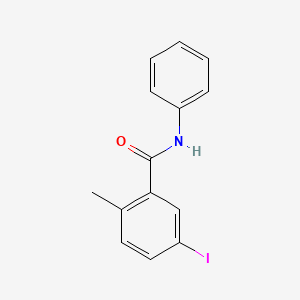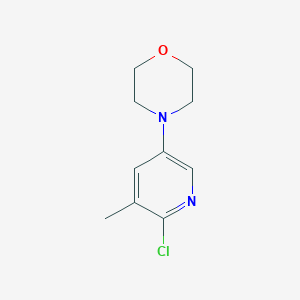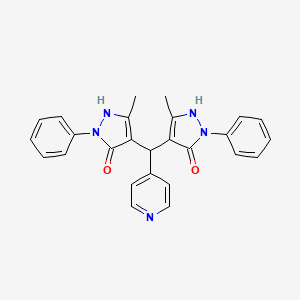
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and a dioxolane ring
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate 4-methoxyphenyl-2-methyl-1,3-dioxolane. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common reagents and conditions used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methoxyphenyl group can interact with specific receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane include other dioxolane derivatives with different substituents. For example:
4-(Chloromethyl)-2-(4-hydroxyphenyl)-2-methyl-1,3-dioxolane: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
4-(Bromomethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane: This compound has a bromomethyl group instead of a chloromethyl group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3418-19-7 |
|---|---|
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO3/c1-12(15-8-11(7-13)16-12)9-3-5-10(14-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
PDQZTBSNMQWOND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
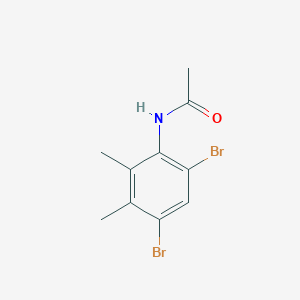
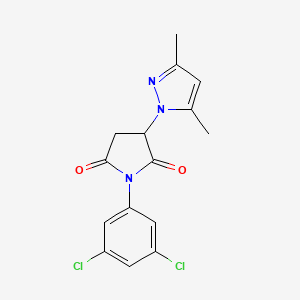
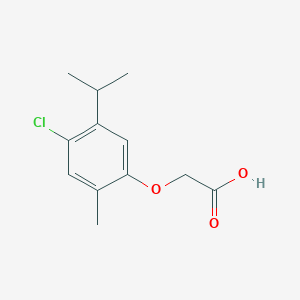
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
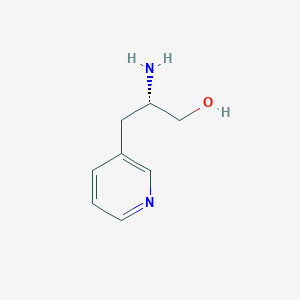
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
